Dechloro Anagrelide
Overview
Description
Dechloro Anagrelide is a derivative of Anagrelide . Anagrelide is used to decrease the risk of blood clots in patients who have thrombocythemia (too many platelets in the blood). It works to decrease the production of platelets in the body .
Synthesis Analysis
Methods for making Anagrelide base from 2,3-dichlorobenzaldehyde have been provided . An intermediate compound, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, is also involved in the synthesis .
Molecular Structure Analysis
The molecular structure of Dechloro Anagrelide is represented by the formula C10H8ClN3O . It forms complexes with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) by binding to the PDE3A enzymatic pocket .
Chemical Reactions Analysis
Anagrelide is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans that protects against activation induced by a broad range of physiologically relevant stimuli, including adenosine diphosphate (ADP), collagen, arachidonic acid, and thrombin .
Physical And Chemical Properties Analysis
The molecular formula of Dechloro Anagrelide is C10H8ClN3O, and its molar mass is 256.09 g·mol −1 .
Scientific Research Applications
Application in Myeloproliferative Disorders
Dechloro Anagrelide has been studied for its efficacy in the treatment of thrombocythemia in myeloproliferative diseases. A study by Birgegard et al. (2004) highlights its use in achieving complete or partial response in patients with essential thrombocythemia and polycythemia vera, indicating its potential in managing platelet count in these disorders (Birgegard et al., 2004).
Effect on Megakaryocyte Development
Research has delved into understanding how Dechloro Anagrelide influences megakaryocyte development. For instance, an investigation by Thiele et al. (2003) revealed that Anagrelide impacts the endoreduplicative activity of megakaryocytes, affecting their maturation and potentially leading to a predominance of precursor cells (Thiele et al., 2003).
Mechanism of Action in Thrombocytopenia
Mazur et al. (1992) analyzed Dechloro Anagrelide’s mechanism in inducing thrombocytopenia. They found that therapeutic concentrations primarily affect the postmitotic phase of megakaryocyte development, reducing platelet production by altering megakaryocyte size and ploidy (Mazur et al., 1992).
Platelet-Lowering Properties
Spencer and Brogden (1994) reviewed Dechloro Anagrelide's pharmacodynamic properties, emphasizing its ability to sustain reductions in platelet counts in conditions associated with thrombocythemia. This property is distinct from most other agents used for thrombocythemia, indicating its specificity towards megakaryocytes (Spencer & Brogden, 1994).
Impact on Megakaryocyte Progenitor Cell Lines
Takaishi et al. (2018) explored Anagrelide’s effects on immortalized megakaryocyte progenitor cell lines from human induced pluripotent stem cells. They observed that Anagrelide inhibited the proliferation and generation of mature platelets in these cell lines, offering insights into its molecular mechanism in inhibiting platelet production (Takaishi et al., 2018).
properties
IUPAC Name |
6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZAPDLTCFPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro Anagrelide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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